molecular formula C9H17N3 B1439057 butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152840-71-5

butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B1439057
CAS No.: 1152840-71-5
M. Wt: 167.25 g/mol
InChI Key: TUXBJEIPRKNCLW-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound featuring a butyl group attached to a pyrazole ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

  • Formation of 1-methyl-1H-pyrazol-4-ylmethylamine

      Starting Material: 1-methyl-1H-pyrazole.

      Reaction: Alkylation with formaldehyde and subsequent reduction.

      Conditions: Acidic or basic medium, followed by reduction using hydrogen gas and a suitable catalyst like palladium on carbon.

  • Attachment of the Butyl Group

      Starting Material: 1-methyl-1H-pyrazol-4-ylmethylamine.

      Reaction: N-alkylation with butyl bromide.

      Conditions: Presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, controlled temperature.

      Products: Oxidized derivatives, such as aldehydes or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, inert atmosphere.

      Products: Reduced amines or alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride.

      Conditions: Anhydrous solvents, controlled temperature.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its pyrazole moiety.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

    Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mechanism of Action

The mechanism by which butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions, influencing the activity of biological molecules. The butyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-ylmethylamine: Lacks the butyl group, less lipophilic.

    Butylamine: Lacks the pyrazole ring, different reactivity and applications.

    1-methyl-1H-pyrazole: Basic pyrazole structure, different functionalization.

Uniqueness

Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the pyrazole ring and the butyl group, providing a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBJEIPRKNCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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